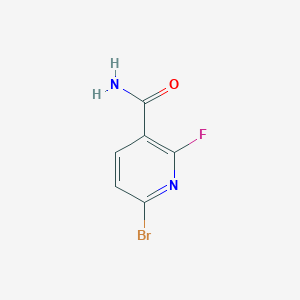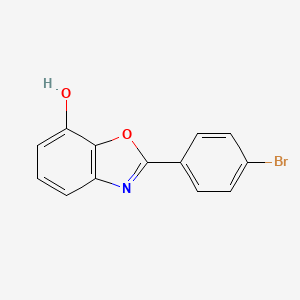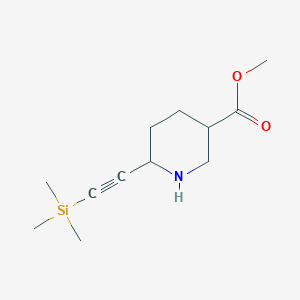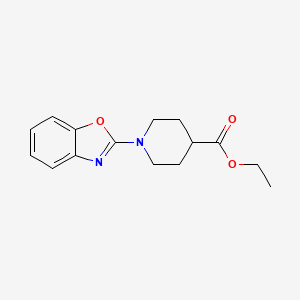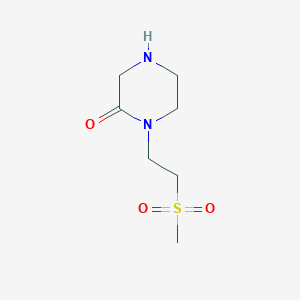
1-(2-Methylsulfonylethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylsulfonylethyl)piperazin-2-one is a heterocyclic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazin-2-one core structure with a 2-methylsulfonylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of the desired piperazine derivative . Another method involves the use of a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence, which provides high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of catalytic asymmetric methodologies, such as palladium-catalyzed decarboxylative allylic alkylation, allows for the efficient production of enantioenriched piperazin-2-ones . These methods are designed to minimize purification steps and reduce environmental impact, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylsulfonylethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperazines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylsulfonylethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylsulfonylethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(2-Methylsulfonylethyl)piperazin-2-one can be compared with other similar compounds, such as:
Piperazin-2-one: A core structure shared by many biologically active compounds.
Morpholin-2-one: Another heterocyclic compound with similar applications in pharmaceuticals.
1-(2-Phenylethyl)piperazin-2-one: A derivative with different substituents that may exhibit distinct biological activities.
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O3S/c1-13(11,12)5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3 |
InChI Key |
LCBOXHIELSYMTG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1CCNCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


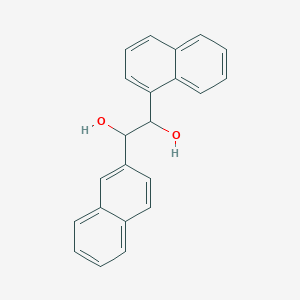
![5-Bromo-3-[(2-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13898466.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)
![8-Azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B13898476.png)
![Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13898486.png)
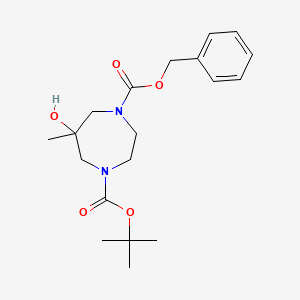

![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)
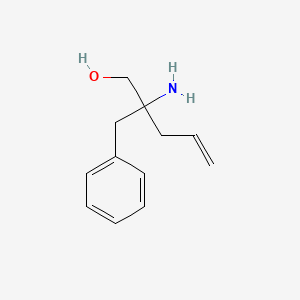
![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)
